molecular formula C10H9NO2 B1610037 7-methoxy-1H-indole-2-carbaldehyde CAS No. 30464-91-6

7-methoxy-1H-indole-2-carbaldehyde

Cat. No.: B1610037
CAS No.: 30464-91-6
M. Wt: 175.18 g/mol
InChI Key: GNXQSRRPZKDXHA-UHFFFAOYSA-N
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Description

7-methoxy-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

7-Methoxy-1H-indole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the preparation of β-carboline-1-carboxylic acids, which act as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 . These interactions are essential for regulating cellular processes and maintaining homeostasis.

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been observed to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Its impact on these cellular processes highlights its potential as a therapeutic agent in various medical applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, thereby modulating their activity and influencing downstream cellular processes. The compound’s ability to interact with multiple receptors and enzymes underscores its versatility and potential in drug development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradationStudies have shown that it maintains its biochemical activity over extended periods, making it a reliable reagent for research purposes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant therapeutic potential. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis of complex molecules, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in cellular metabolism and its potential as a target for therapeutic intervention .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, ensuring its effective participation in biochemical reactions. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 7-methoxyindole and an appropriate aldehyde.

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that can be optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1H-indole-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield 7-methoxy-1H-indole-2-carboxylic acid, while reduction would yield 7-methoxy-1H-indole-2-methanol .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-1H-indole-2-carbaldehyde include other indole derivatives such as:

Uniqueness

What sets this compound apart from other indole derivatives is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 7-position and the aldehyde group at the 2-position can lead to unique chemical and biological properties .

Properties

IUPAC Name

7-methoxy-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXQSRRPZKDXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445311
Record name 7-methoxy-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30464-91-6
Record name 7-methoxy-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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